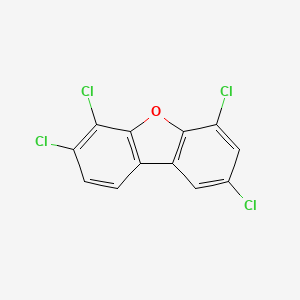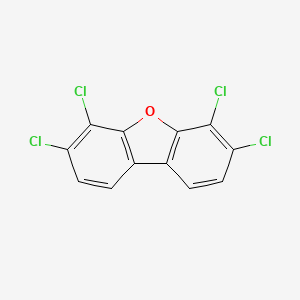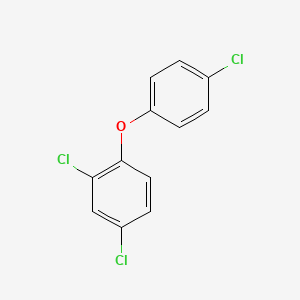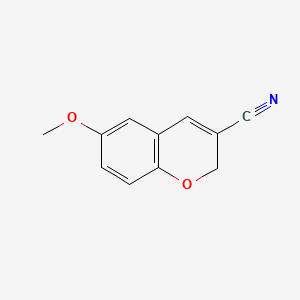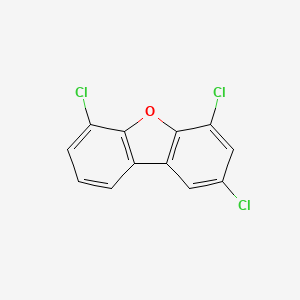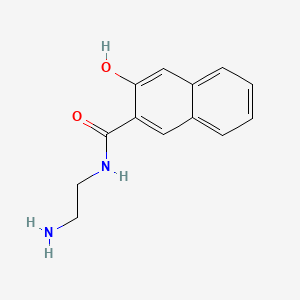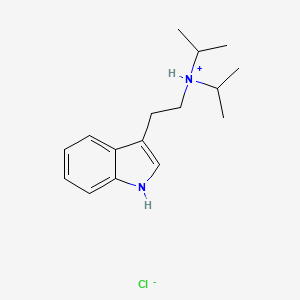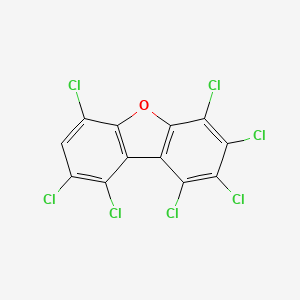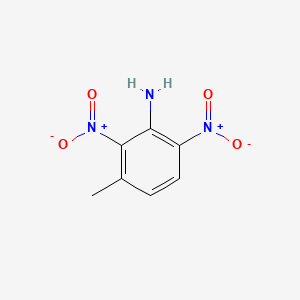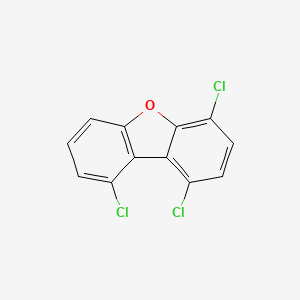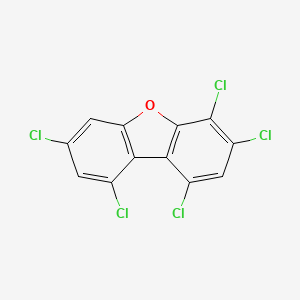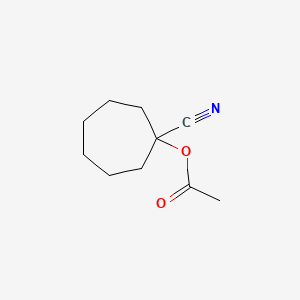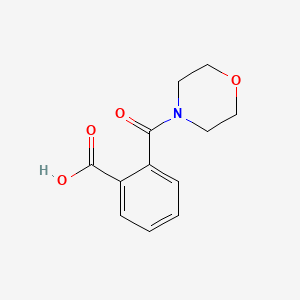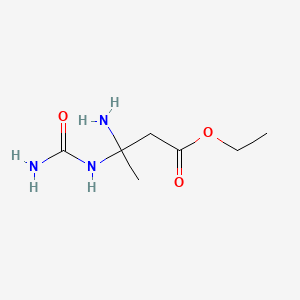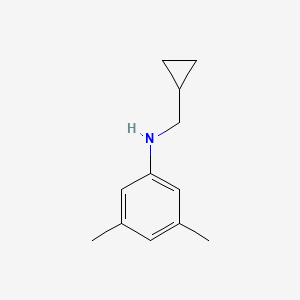
N-(cyclopropylmethyl)-3,5-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, and X-ray crystallography . These techniques can provide information about the connectivity of atoms, the types of bonds, and the 3D arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, reactivity, and stability under various conditions are analyzed .Aplicaciones Científicas De Investigación
Chemical Reactivity and Enzymatic Interactions
Research has shown that cyclopropylamines, including compounds structurally related to N-(cyclopropylmethyl)-3,5-dimethylaniline, undergo interesting reactions when exposed to enzymes and oxidative conditions. For instance, the N-dealkylation of N-cyclopropylamines by horseradish peroxidase has been studied to understand the fate of the cyclopropyl group upon N-dealkylation. This research is critical for elucidating the mechanism of oxidative N-dealkylation, a reaction relevant to drug metabolism and the detoxification processes in living organisms (Shaffer, Morton, & Hanzlik, 2001).
Synthesis of Complex Molecules
The ability to generate complex molecules from simpler precursors is a cornerstone of organic synthesis and material science. Studies into the reactivity patterns of dialkylaniline radical cations, which are related to the chemical structure of interest, have shed light on the formation of para-substituted dialkylanilines through nucleophilic substitution. This knowledge contributes to the development of synthetic methodologies for creating novel compounds with potential applications in various industries (Kirchgessner, Sreenath, & Gopidas, 2006).
Catalysis and Polymerization
Research has also explored the use of related compounds in catalysis and polymerization processes. For example, new chromium(III) complexes with cyclopentadienyl ligands functionalized by N,N-dimethylaniline have been identified as highly active catalysts for olefin polymerization. Such advancements have significant implications for the polymer industry, offering more efficient and potentially more environmentally friendly routes to important materials (Enders, Fernandez, Ludwig, & Pritzkow, 2001).
Environmental and Health Impact Studies
Understanding the environmental and health impacts of chemical compounds is crucial. Studies have investigated the genotoxicity of dimethylanilines, including those structurally similar to N-(cyclopropylmethyl)-3,5-dimethylaniline, to assess their role in generating reactive oxygen species and their potential carcinogenicity. This research is vital for assessing the risks associated with exposure to these compounds and for developing strategies to mitigate their adverse effects (Chao et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-3,5-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-10(2)7-12(6-9)13-8-11-3-4-11/h5-7,11,13H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSDINKZWPICLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635995 |
Source


|
| Record name | N-(Cyclopropylmethyl)-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-3,5-dimethylaniline | |
CAS RN |
356539-49-6 |
Source


|
| Record name | N-(Cyclopropylmethyl)-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

